molecular formula C19H21NO6S B13433922 n-Hydroxy-2-[4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl]-acetamide

n-Hydroxy-2-[4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl]-acetamide

Cat. No.: B13433922
M. Wt: 391.4 g/mol
InChI Key: ARIRIZBKMKMEBD-UHFFFAOYSA-N
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Description

n-Hydroxy-2-[4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl]-acetamide is a small molecule belonging to the class of organic compounds known as diphenylethers. These compounds contain two benzene rings linked through an ether group. The chemical formula for this compound is C₁₉H₂₁NO₆S, and it has a molecular weight of 391.438 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

n-Hydroxy-2-[4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonyl group can be reduced to sulfides or thiols.

    Substitution: The phenoxy and sulfonyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the sulfonyl group may produce sulfides .

Scientific Research Applications

n-Hydroxy-2-[4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl]-acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of n-Hydroxy-2-[4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl]-acetamide involves its interaction with specific molecular targets. It is known to target interstitial collagenase, an enzyme involved in the breakdown of collagen in the extracellular matrix. By inhibiting this enzyme, the compound may exert anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    n-Hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2H-pyran-4-carboxamide: Another diphenylether compound with similar structural features.

    (3S)-4-{[4-(but-2-ynyloxy)phenyl]sulfonyl}-n-hydroxy-2,2-dimethyl-3-oxobutanamide: A benzenesulfonamide with comparable functional groups.

Uniqueness

n-Hydroxy-2-[4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl]-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit interstitial collagenase sets it apart from other similar compounds .

Properties

Molecular Formula

C19H21NO6S

Molecular Weight

391.4 g/mol

IUPAC Name

N-hydroxy-2-[4-(4-phenoxyphenyl)sulfonyloxan-4-yl]acetamide

InChI

InChI=1S/C19H21NO6S/c21-18(20-22)14-19(10-12-25-13-11-19)27(23,24)17-8-6-16(7-9-17)26-15-4-2-1-3-5-15/h1-9,22H,10-14H2,(H,20,21)

InChI Key

ARIRIZBKMKMEBD-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC(=O)NO)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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